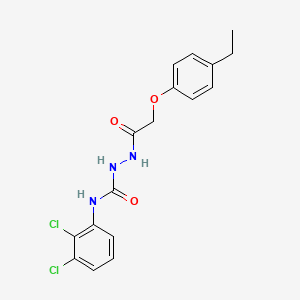

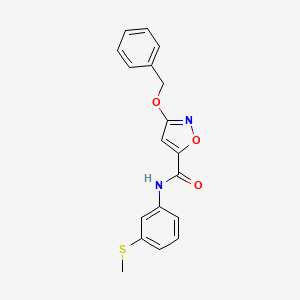

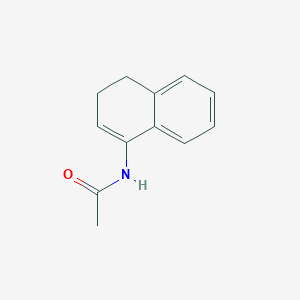

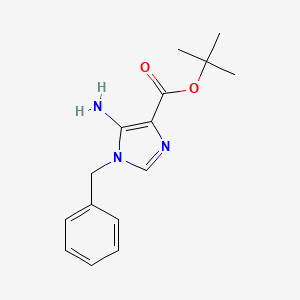

![molecular formula C22H17FN4O2S2 B2494060 4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185103-41-6](/img/structure/B2494060.png)

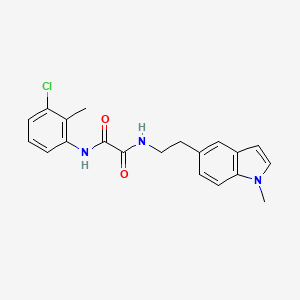

4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives often involves multistep synthetic pathways, including condensation, nucleophilic displacement, and cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through the heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate, followed by nucleophilic displacement with hydrazine, and finally cyclocondensation with orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). These methods underscore the complexity and versatility of the synthetic approaches tailored to constructing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin scaffold.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing intricate details about their geometry, bond lengths, and angles. The crystal structure analysis provides insights into the planarity of the fused rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For a related compound, X-ray diffraction analysis revealed nearly coplanar fused rings, indicating a degree of structural rigidity that may influence biological activity (Hu et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- This compound, as part of the fused pyrimidines family, has been synthesized and studied for antimicrobial activities. Researchers Hossain and Bhuiyan (2009) investigated various derivatives for their potential in antimicrobial applications (Hossain & Bhuiyan, 2009).

Synthesis for Heterocyclic Compounds

- Davoodnia, Bakavoli, Mohseni, and Tavakoli-Hoseini (2008) conducted a study focusing on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization processes. This research contributes to the field of chemical synthesis of complex heterocyclic compounds (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Dimroth Rearrangement Studies

- A study by Hamed, El‐Ashry, Zeid, and Badr (2008) explored the synthesis and interconversion of isomeric triazolothienopyrimidines, involving Dimroth rearrangement. This research sheds light on the chemical properties and behaviors of these compounds under various conditions (Hamed, El‐Ashry, Zeid, & Badr, 2008).

Exploration of Biological Activities

- Shawali, Ali, Ali, and Osman (2006) synthesized various derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. They investigated the mechanism and regioselectivity of these reactions, contributing to the understanding of the biological activity of these compounds (Shawali, Ali, Ali, & Osman, 2006).

Propiedades

IUPAC Name |

8-[(4-fluorophenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S2/c1-29-17-4-2-3-15(11-17)13-31-22-25-24-21-26(12-14-5-7-16(23)8-6-14)20(28)19-18(27(21)22)9-10-30-19/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILACLXRITYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)